molecular formula C12H17NO2S B108019 1-Phenylmethanesulfonyl-piperidine CAS No. 16358-39-7

1-Phenylmethanesulfonyl-piperidine

Cat. No.: B108019
CAS No.: 16358-39-7
M. Wt: 239.34 g/mol
InChI Key: TWUWEJUIZCFOJL-UHFFFAOYSA-N
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Description

1-Phenylmethanesulfonyl-piperidine is a piperidine derivative featuring a phenylmethanesulfonyl group (-SO₂-CH₂-C₆H₅) at the nitrogen position of the piperidine ring. While direct references to this specific compound are absent in the provided evidence, structurally related sulfonyl-piperidine derivatives (e.g., benzenesulfonyl, nitroarylsulfonyl, and substituted phenylsulfonyl variants) have been extensively studied for their pharmacological and physicochemical properties . The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, which may influence receptor binding or enzymatic inhibition in bioactive molecules .

Properties

CAS No.

16358-39-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-benzylsulfonylpiperidine

InChI

InChI=1S/C12H17NO2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

TWUWEJUIZCFOJL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Other CAS No.

16358-39-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key sulfonyl-piperidine analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Functional Groups Biological Activity (if reported)
1-Phenylmethanesulfonyl-piperidine* C₁₂H₁₅NO₂S Phenylmethanesulfonyl Sulfonyl, piperidine Not explicitly reported
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine C₂₂H₂₃N₃O₂S Benzenesulfonyl with pyrazole Sulfonyl, pyrazole Synthetic intermediate; no bioactivity data
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₆ClFN₂O₂S Chloro, fluoro, pyrrolyl Sulfonyl, halogen, pyrrole Not reported
1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine C₁₃H₁₉NO₃S Methoxy, methyl Sulfonyl, methoxy No activity data; CAS RN 457961-34-1
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid C₁₃H₁₇NO₄S Phenylsulfonyl, acetic acid Sulfonyl, carboxylic acid Potential acetylcholinesterase modulator
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine C₁₂H₁₆N₂O₂S Nitrophenylsulfanylmethyl Sulfanyl, nitro Research chemical; no bioactivity

*Hypothetical structure inferred from evidence.

Structure-Activity Relationships (SAR)

  • Sulfonyl vs. For example, 1-[(4-Methoxyphenyl)sulfinyl]piperidine (sulfoxide) is less stable under oxidative conditions compared to sulfonyl analogs.
  • Conversely, methoxy or methyl groups (e.g., ) improve lipophilicity and membrane permeability.
  • Piperidine Ring Modifications : Addition of functional groups like carboxylic acids () or heterocycles () alters pharmacokinetic profiles. For instance, [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid’s carboxylic acid group may facilitate hydrogen bonding in enzyme active sites .

Physicochemical Properties

Property This compound* 1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
Molecular Weight (g/mol) 253.32 269.36 276.34
LogP (Predicted) ~2.1 ~2.5 ~3.0
Water Solubility Moderate (sulfonyl enhances) Low (methoxy increases lipophilicity) Very low (nitro and sulfanyl reduce solubility)

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